molecular formula C21H19ClNO4- B608247 3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester CAS No. 947688-28-0

3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester

Cat. No. B608247
CAS RN: 947688-28-0
M. Wt: 384.83
InChI Key: DIUQLEYXXSSNND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

JOT-01007 is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]furans

    Research by Horaguchi et al. (1986) explores the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans with various substituents, including furancarboxylic acid derivatives. This study highlights the influence of substituents on the yield and product ratio in these syntheses (Horaguchi et al., 1986).

  • Esters of Furan Carboxylic Acids

    Chadwick et al. (1973) describe routes to furan and thiophen carboxylic acids with various substituents. This includes the synthesis of esters from these acids, demonstrating the versatility of furancarboxylic acid derivatives in chemical synthesis (Chadwick et al., 1973).

  • Diels-Alder Reaction of 2-Amino-Substituted Furans

    Padwa et al. (1997) investigate the Diels-Alder cycloaddition of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles. This study provides insight into the use of furancarboxylic acid derivatives in complex organic synthesis (Padwa et al., 1997).

Biochemical Applications

  • Lipoxygenase Inhibitors: Vinayagam et al. (2017) synthesized derivatives of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester and evaluated them as lipoxygenase inhibitors. This demonstrates the potential of furancarboxylic acid derivatives in developing enzyme inhibitors (Vinayagam et al., 2017).

Structural and Spectroscopic Studies

  • Structural Characterization

    Şahin et al. (2014) conducted structural and spectroscopic studies on derivatives of furancarboxylic acid, such as 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds. These studies are crucial for understanding the physical and chemical properties of these compounds (Şahin et al., 2014).

  • X-Ray Crystal Structure Analyses

    Giannella et al. (1983) focused on the identification of nitrosation reaction products of alkyl esters of 1,2-benzisoxazole-3-acetic acid, including furancarboxylic acid derivatives, using chemical and crystallographic methods. This underscores the importance of structural analysis in the study of furancarboxylic acid derivatives (Giannella et al., 1983).

properties

CAS RN

947688-28-0

Product Name

3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester

Molecular Formula

C21H19ClNO4-

Molecular Weight

384.83

IUPAC Name

2-(5-chloro-2-((ethyl(o-tolyl)amino)methyl)phenyl)-4-oxo-4,5-dihydrofuran-3-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-3-23(17-7-5-4-6-13(17)2)11-14-8-9-15(22)10-16(14)20-19(21(25)26)18(24)12-27-20/h4-10H,3,11-12H2,1-2H3,(H,25,26)/p-1

InChI Key

DIUQLEYXXSSNND-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1N(CC)CC2=CC=C(Cl)C=C2C(OC3)=C(C([O-])=O)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JOT-01007;  JOT01007;  JOT 01007; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester
Reactant of Route 3
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester
Reactant of Route 4
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester
Reactant of Route 5
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester
Reactant of Route 6
3-Furancarboxylic acid, 2-(((4-chlorophenyl)methyl)(2-methylphenyl)amino)-4,5-dihydro-4-oxo-, ethyl ester

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